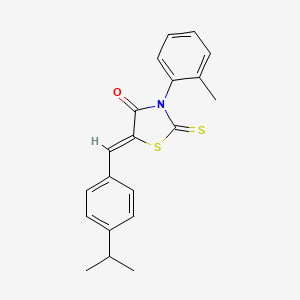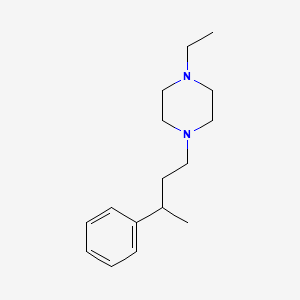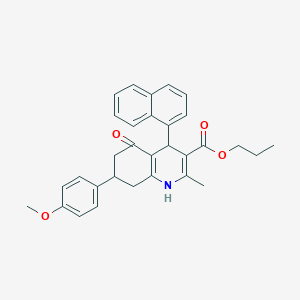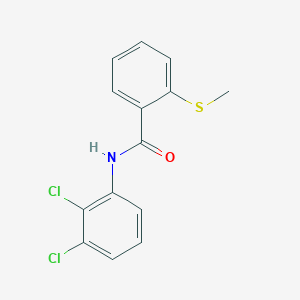
5-(4-isopropylbenzylidene)-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-isopropylbenzylidene)-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one, also known as MPTP, is a synthetic compound with potential applications in scientific research. MPTP is a thiazolidinone derivative that has been shown to have various biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 5-(4-isopropylbenzylidene)-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes, such as tyrosine hydroxylase, which is involved in the synthesis of dopamine. 5-(4-isopropylbenzylidene)-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one has also been shown to induce oxidative stress, which may contribute to its biological effects.
Biochemical and Physiological Effects:
5-(4-isopropylbenzylidene)-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one has been shown to have various biochemical and physiological effects. It has been reported to exhibit antimicrobial activity against a range of bacteria and fungi. 5-(4-isopropylbenzylidene)-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one has also been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, 5-(4-isopropylbenzylidene)-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one has been reported to have anti-inflammatory activity, which may be useful for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 5-(4-isopropylbenzylidene)-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one is its potential as a therapeutic agent for neurodegenerative diseases. However, there are also limitations to its use in lab experiments. 5-(4-isopropylbenzylidene)-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one is a synthetic compound that may have limited solubility in certain solvents, which may affect its bioavailability and efficacy. In addition, 5-(4-isopropylbenzylidene)-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one may have potential toxicity, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for 5-(4-isopropylbenzylidene)-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one research. One direction is to further investigate its potential as a therapeutic agent for neurodegenerative diseases, such as Parkinson's disease. Another direction is to explore its potential as an antimicrobial and anti-inflammatory agent. Additionally, further studies are needed to elucidate its mechanism of action and potential toxicity.
Métodos De Síntesis
5-(4-isopropylbenzylidene)-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one can be synthesized through a multi-step process that involves the reaction of 2-methylbenzaldehyde with 4-isopropylbenzaldehyde in the presence of sodium hydroxide to form 5-(4-isopropylbenzylidene)-2-methylbenzaldehyde. This intermediate is then reacted with thiosemicarbazide in the presence of acetic acid to form 5-(4-isopropylbenzylidene)-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one.
Aplicaciones Científicas De Investigación
5-(4-isopropylbenzylidene)-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one has potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to have various biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. 5-(4-isopropylbenzylidene)-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one has also been investigated for its potential as a therapeutic agent for neurodegenerative diseases, such as Parkinson's disease.
Propiedades
IUPAC Name |
(5Z)-3-(2-methylphenyl)-5-[(4-propan-2-ylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NOS2/c1-13(2)16-10-8-15(9-11-16)12-18-19(22)21(20(23)24-18)17-7-5-4-6-14(17)3/h4-13H,1-3H3/b18-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIDAPSDHPBGCQL-PDGQHHTCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C(=CC3=CC=C(C=C3)C(C)C)SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1N2C(=O)/C(=C/C3=CC=C(C=C3)C(C)C)/SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-(3-{[1-(1-adamantyl)ethyl]amino}-4-nitrophenyl)-1-piperazinyl]ethanol](/img/structure/B5197434.png)

![N-[2-(4-isopropylphenoxy)-1-methylethyl]-1-adamantanecarboxamide](/img/structure/B5197445.png)
methyl]phosphonate](/img/structure/B5197460.png)
![2-[(1-ethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)methyl]-3-methyl-4(3H)-quinazolinone](/img/structure/B5197472.png)

![N-({[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-3-propoxybenzamide](/img/structure/B5197484.png)
![1-methoxy-2-[3-(3-methoxyphenoxy)propoxy]benzene](/img/structure/B5197487.png)
![7-bromo-2-(3-phenyl-2-propen-1-ylidene)[1,3]thiazolo[2',3':2,3]imidazo[4,5-b]pyridin-3(2H)-one](/img/structure/B5197491.png)
![(2S)-1-{2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxybenzoyl}-2-isopropyl-4-methylpiperazine](/img/structure/B5197494.png)
![6-({3-[(3,4-dimethoxyphenyl)amino]-1-piperidinyl}carbonyl)-2-methyl-4,5-dihydro-3(2H)-pyridazinone](/img/structure/B5197495.png)

